An In-depth Technical Guide to the Core Properties of 4-Methylsalicylic Acid
An In-depth Technical Guide to the Core Properties of 4-Methylsalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 4-Methylsalicylic acid. It includes detailed experimental protocols for its synthesis, purification, and characterization, alongside key quantitative data presented for easy reference.
Core Physicochemical Properties
4-Methylsalicylic acid, also known as m-cresotic acid, is an organic compound with the formula CH₃C₆H₃(CO₂H)(OH).[1] It presents as a white to grayish-beige solid and is a methyl derivative of salicylic (B10762653) acid.[1][2][3] Its structure consists of a salicylic acid backbone with a methyl group at the 4-position.[2]
Quantitative Data Summary
The following table summarizes the key quantitative properties of 4-Methylsalicylic acid.
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 50-85-1 | [1][2][4] |
| IUPAC Name | 2-Hydroxy-4-methylbenzoic acid | [1] |
| Molecular Formula | C₈H₈O₃ | [1][4][5] |
| Molecular Weight | 152.15 g/mol | [1][3][4] |
| InChI Key | NJESAXZANHETJV-UHFFFAOYSA-N | [2] |
| Physical Properties | ||
| Appearance | White to grayish-beige powder/solid | [1][2][6] |
| Melting Point | 173-177 °C | [1][2][7] |
| Boiling Point | 315.2 °C at 760 mmHg | [4][8] |
| Density | ~1.3 g/cm³ | [4][6] |
| Water Solubility | 10 g/L at 20 °C | [2][9][10] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [2][7][11] |
| pKa | pK₁: 3.17 (at 25°C) | [2][7][10] |
| Safety and Handling | ||
| Flash Point | 158.6 °C | [6][8][10] |
| Storage Temperature | Room Temperature, under inert atmosphere | [2][7][10] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of 4-Methylsalicylic acid are crucial for its application in research and development.
Synthesis Methodologies
Two primary methods for the synthesis of 4-Methylsalicylic acid are commonly cited:
-
Carboxylation of Sodium para-cresolate: This is a standard industrial method for producing 4-Methylsalicylic acid.[1]
-
Hydroxylation of 4-Methylbenzoic Acid: This method involves the direct hydroxylation of 4-methylbenzoic acid.[1]
-
Protocol: The reaction can be catalyzed by a palladium(II) catalyst in the presence of an oxidizing agent, using O₂ or air as the oxygen source.[1] This method offers a direct route to the desired product.
-
Purification Protocols
To achieve high purity, essential for analytical and pharmaceutical applications, the following methods are employed:
-
Recrystallization: This is a common technique for purifying solid organic compounds.
-
Protocol: Crude 4-Methylsalicylic acid is dissolved in a minimum amount of hot solvent, typically water or an ethanol/water mixture.[2][12] As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution. The purified crystals are then collected by filtration.
-
-
Sublimation: This method is suitable for compounds that can transition directly from a solid to a gaseous state.
Characterization Protocols
A suite of analytical techniques is used to confirm the structure, purity, and identity of 4-Methylsalicylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the different types of protons in the molecule. Expected signals include distinct peaks for the aromatic protons, a singlet for the methyl group protons (around δ 2.0-2.5 ppm), and broad singlets for the hydroxyl and carboxylic acid protons.[12][13]
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows signals for each of the eight carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing most downfield.[12]
-
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.
-
Protocol: A sample is analyzed to obtain its infrared absorption spectrum. Key characteristic absorption bands for 4-Methylsalicylic acid include a broad O-H stretching vibration from the hydrogen-bonded carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretching of the carbonyl group (around 1650-1700 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C=C stretching of the aromatic ring (1450-1600 cm⁻¹).[12]
-
-
High-Performance Liquid Chromatography (HPLC): A technique used to determine the purity of the compound.
-
Protocol: A solution of the sample is passed through a column under high pressure. The retention time of the compound is measured and compared to a standard to confirm its identity. The peak area is used to quantify the purity, which is often expected to be >98%.[12]
-
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure through fragmentation patterns.
-
Protocol: The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured. The molecular ion peak is expected to correspond to the molecular weight of 152.15 g/mol . Common fragmentation patterns involve the loss of water (H₂O), carbon monoxide (CO), or the carboxyl group (COOH).[12]
-
-
Melting Point Determination: A fundamental technique to assess the purity of a crystalline solid.
-
Protocol: A small amount of the crystalline sample is heated, and the temperature range over which it melts is recorded. A sharp melting point range, such as 173-177°C, is indicative of high purity.[12]
-
-
Titration: Used for assaying the purity of the acidic compound.
-
Protocol: A known weight of 4-Methylsalicylic acid is dissolved in a suitable solvent and titrated with a standardized solution of a strong base, such as sodium hydroxide, using a pH indicator to determine the endpoint. The purity is calculated based on the amount of base required to neutralize the acid.[4]
-
Visualized Workflows and Pathways
To better illustrate the logical flow of key processes, the following diagrams are provided.
Caption: Synthesis workflow for 4-Methylsalicylic acid via carboxylation.
Caption: Workflow for the purification and characterization of 4-Methylsalicylic acid.
References
- 1. 4-Methylsalicylic acid - Wikipedia [en.wikipedia.org]
- 2. 4-Methylsalicylic acid | 50-85-1 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Methylsalicylic Acid | CymitQuimica [cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. 4-Methylsalicylic acid CAS#: 50-85-1 [m.chemicalbook.com]
- 8. 4-Methylsalicylic acid | 50-85-1 [chemnet.com]
- 9. 4-Methylsalicylic acid, 99% | Fisher Scientific [fishersci.ca]
- 10. chembk.com [chembk.com]
- 11. 4-Methylsalicylic Acid | 50-85-1 | TCI AMERICA [tcichemicals.com]
- 12. 4-Methylsalicylic acid | 50-85-1 | Benchchem [benchchem.com]
- 13. 4-Methylsalicylic acid | 50-85-1 | Benchchem [benchchem.com]
